molecular formula C11H13N B2474668 (1-Phenyl-ethyl)-prop-2-ynyl-amine CAS No. 56862-34-1

(1-Phenyl-ethyl)-prop-2-ynyl-amine

Cat. No.: B2474668
CAS No.: 56862-34-1
M. Wt: 159.232
InChI Key: UKYMPSBRJNWAAY-UHFFFAOYSA-N
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Description

(1-Phenyl-ethyl)-prop-2-ynyl-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to an ethyl chain, which is further connected to a prop-2-ynyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-ethyl)-prop-2-ynyl-amine can be achieved through several methods. One common approach involves the reductive amination of acetophenone with propargylamine. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-ethyl)-prop-2-ynyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction and conditions employed .

Scientific Research Applications

Chemistry

In chemistry, (1-Phenyl-ethyl)-prop-2-ynyl-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications .

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising candidates for the development of new medications .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-Phenyl-ethyl)-prop-2-ynyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Phenyl-ethyl)-prop-2-ynyl-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural feature of having a prop-2-ynyl group attached to the amine.

Properties

IUPAC Name

N-(1-phenylethyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h1,4-8,10,12H,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYMPSBRJNWAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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